N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine

Description

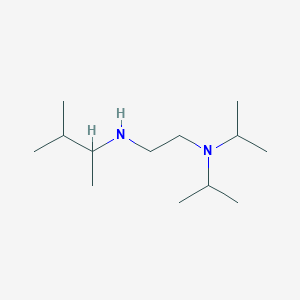

N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of diisopropyl and 3-methylbutan-2-yl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is a colorless to light yellow liquid with a distinct amine odor.

Properties

Molecular Formula |

C13H30N2 |

|---|---|

Molecular Weight |

214.39 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C13H30N2/c1-10(2)13(7)14-8-9-15(11(3)4)12(5)6/h10-14H,8-9H2,1-7H3 |

InChI Key |

BOAVDIFBNYVFCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NCCN(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with diisopropylamine and 3-methylbutan-2-yl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with a reflux condenser and a stirring mechanism. The reaction mixture is heated to the desired temperature, and the progress of the reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography. After the reaction is complete, the product is purified by distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Substituted ethane-1,2-diamine derivatives

Scientific Research Applications

N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar in structure but contains pyridin-2-yl groups instead of 3-methylbutan-2-yl groups.

Uniqueness

N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine is unique due to the presence of both diisopropyl and 3-methylbutan-2-yl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Biological Activity

N1,N1-Diisopropyl-N2-(3-methylbutan-2-yl)ethane-1,2-diamine is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H26N2

- CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many diamines can act as inhibitors for enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds may influence receptor activity, particularly in neurotransmission and cellular signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Some studies suggest that diamines can protect neuronal cells from apoptosis and neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Kaufman et al. (1965) | Investigated the metabolic pathways affected by similar diamines, noting their role in enzyme inhibition and potential therapeutic applications. |

| Recent In Vitro Studies | Demonstrated antioxidant properties with IC50 values indicating effective inhibition of reactive oxygen species (ROS) at concentrations similar to those expected for this compound. |

Toxicity and Safety Profile

While the compound shows promise in various biological activities, it is essential to consider its toxicity profile. Preliminary data suggests moderate toxicity levels, which necessitate further investigation into safe dosage ranges for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.